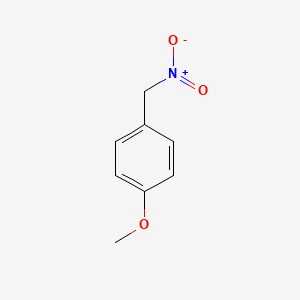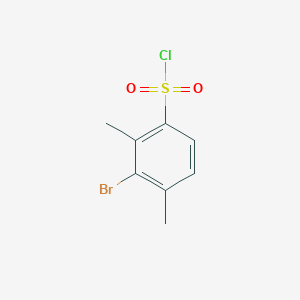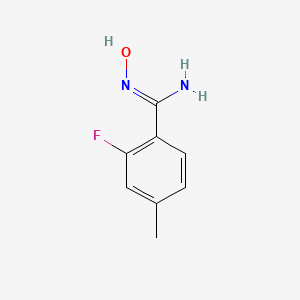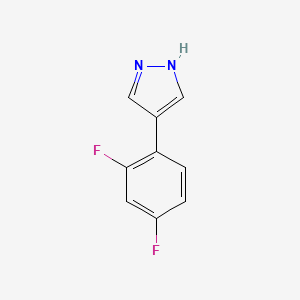
(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a cyclobutane ring structure. This compound is notable for its unique stereochemistry, which includes both (1R,3S) and (1S,3R) enantiomers. The presence of an aminomethyl group and a hydroxyl group on the cyclobutane ring makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol typically begins with commercially available cyclobutane derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Both the hydroxyl and aminomethyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique stereochemistry and reactivity.
Biology:
- Investigated for its potential as a chiral ligand in asymmetric synthesis.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Studied for its potential applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol involves its interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropan-1-ol: Similar structure but with a cyclopropane ring.
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
Uniqueness:
- The cyclobutane ring in rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol provides unique steric and electronic properties compared to cyclopropane and cyclopentane analogs.
- The specific stereochemistry of the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1S,3R)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(4-8)3-6(7)9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
FAGMXVLCFMWUFE-WDSKDSINSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)CN)C |
Canonical SMILES |
CC1(C(CC1O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)




![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)




![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

